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Introduction
The successful isolation of viable and functional primary cells from tissues is a critical first step

for a wide range of applications, including cell therapy, drug discovery, and basic research.

Enzymatic dissociation, a cornerstone of this process, relies on the carefully controlled

breakdown of the extracellular matrix (ECM) to release individual cells. While collagenase has

long been the primary enzyme for digesting the collagenous framework of tissues, its efficacy

can be significantly enhanced by the addition of other proteases. This document provides

detailed application notes and protocols for the combined use of clostripain and collagenase

for the dissociation of various tissues, with a focus on adipose, cartilage, and liver.

Crude collagenase preparations naturally contain a variety of enzymes, including clostripain,

which contribute to their effectiveness in tissue dissociation[1][2]. Clostripain, an

endopeptidase with a high specificity for arginine residues, acts synergistically with collagenase

to more efficiently break down the complex protein network of the ECM[3][4]. This combination

can lead to higher cell yields and improved cell viability by reducing the required incubation

times and the overall enzymatic stress on the cells. While crude collagenase offers a

convenient source of this enzymatic cocktail, the use of purified collagenase supplemented

with purified clostripain allows for greater control and lot-to-lot consistency in the dissociation

process.
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Mechanism of Action: A Synergistic Approach
The primary structural component of the ECM in most tissues is collagen. Collagenases,

specifically bacterial collagenases from Clostridium histolyticum, are unique in their ability to

cleave the triple-helical collagen molecule[2]. However, the ECM is a complex meshwork of

various proteins and proteoglycans. Clostripain, by targeting other protein components, helps

to further dismantle this structure, providing collagenase with better access to its substrate.

This synergistic action results in a more thorough and gentle dissociation process[3][4].

Caption: Synergistic action of Collagenase and Clostripain in tissue dissociation.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the dissociation of

adipose, cartilage, and liver tissues using collagenase-based methods. While direct

comparative data for the addition of purified clostripain is most extensively documented for

pancreatic islet isolation, the data presented below for crude collagenase (which contains

clostripain) and purified collagenase provides insights into the expected cell yields and

viabilities.

Adipose Tissue Dissociation
Enzyme
Combination

Tissue Source
Cell Yield
(cells/g or mL)

Viability (%) Reference

Crude

Collagenase

(Type IA)

Human

Lipoaspirate

1.0 x 10^5 - 5.0 x

10^5
> 90% [5]

Purified

Collagenase +

Neutral Protease

Human Adipose

Tissue

1.7 x 10^5 - 4.0 x

10^5
87.6% - 92.8% [6]

Trypsin
Human

Lipoaspirate

~75,000 viable

cells/cc
Not specified [7]

Cartilage Dissociation
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Enzyme
Combination

Tissue Source
Cell Yield
(cells/g)

Viability (%) Reference

Collagenase II

(0.1%) in HBSS

Human Articular

Cartilage

3.65 ± 0.54 x

10^6
≥ 90% [8]

Collagenase II

(0.2%) in HBSS

Human Articular

Cartilage

4.02 ± 0.48 x

10^6
≥ 90% [8]

Pronase E +

Collagenase IA

Human Articular

Cartilage

2.57 ± 0.87 x

10^6
84% ± 8% [9]

Recombinant

Collagenase G/H

(2:1)

Bovine Hoof 1.3 x 10^7 Not specified [10]

High Clostripain

Bacterial

Collagenase

Bovine Hoof 3.0 x 10^7 Not specified [10]

Liver Tissue Dissociation (Hepatocytes)
Enzyme
Combination

Tissue Source
Cell Yield
(cells/g)

Viability (%) Reference

Two-step

Collagenase

Perfusion

Human Liver 1.3 ± 1.1 x 10^7 77% ± 10% [11]

Collagenase

Perfusion
Mouse Liver Not specified > 90% [12]

Liberase™ TM Mouse Liver 0.33 x 10^6 59.35% [13]

Collagenase type

IV-S
Mouse Liver 0.51 x 10^6 25.76% [13]

Experimental Protocols
The following are detailed protocols for the dissociation of adipose, cartilage, and liver tissues

using a combination of collagenase and, where applicable, a clostripain supplement.
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Protocol 1: Isolation of Stromal Vascular Fraction (SVF)
from Adipose Tissue
dot```dot graph "Adipose_Tissue_Workflow" { layout=dot; rankdir="TB"; node [shape=box,

style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124",

fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

start [label="Lipoaspirate Collection", shape=ellipse, fillcolor="#F1F3F4"]; wash [label="Wash

with PBS"]; mince [label="Mince Tissue"]; digest [label="Enzymatic Digestion\n(Collagenase +/-

Clostripain)\n37°C, 30-60 min"]; neutralize [label="Neutralize with DMEM/FCS"]; filter

[label="Filter through 100 µm mesh"]; centrifuge [label="Centrifuge (800 x g, 10 min)"];

rbc_lysis [label="RBC Lysis (optional)"]; wash2 [label="Wash SVF Pellet"]; resuspend

[label="Resuspend in culture medium"]; end [label="SVF Cells for Downstream Applications",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wash -> mince -> digest -> neutralize -> filter -> centrifuge -> rbc_lysis -> wash2 ->

resuspend -> end; }

Caption: Workflow for the isolation of chondrocytes from articular cartilage.

Materials:

Articular cartilage

DMEM/F-12 medium

Collagenase Type II (e.g., 300-400 U/mg)

(Optional) Purified Clostripain

(Optional) Pronase

Fetal Calf Serum (FCS)

70 µm cell strainer

50 mL conical tubes
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Centrifuge

Incubator at 37°C with 5% CO₂

Procedure:

Tissue Preparation:

Aseptically harvest articular cartilage and place it in sterile DMEM/F-12.

Mince the cartilage into small pieces (1-2 mm³).

Enzymatic Digestion:

(Optional Pre-digestion) To enhance cell release, tissues can be pre-treated with Pronase

(e.g., 0.1%) for 30-60 minutes at 37°C. After incubation, wash the tissue pieces thoroughly

with PBS to remove the Pronase.

Prepare the digestion solution by dissolving Collagenase II (e.g., 0.1-0.2% w/v) in

DMEM/F-12.

For a more robust digestion, purified clostripain can be added (e.g., 10-20 U/mL).

Add the minced cartilage to the digestion solution.

Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal time will depend on

the tissue source and donor age and should be determined empirically.

Cell Isolation:

Stop the digestion by adding DMEM/F-12 containing 10% FCS.

Pass the digest through a 70 µm cell strainer.

Centrifuge the cell suspension at 300 x g for 10 minutes.

Discard the supernatant and wash the cell pellet twice with fresh culture medium.

Cell Counting and Viability:
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Resuspend the chondrocytes in culture medium and determine the cell yield and viability

using a hemocytometer and Trypan Blue.

Protocol 3: Isolation of Hepatocytes from Liver Tissue
(Two-Step Perfusion)
Caption: Workflow for the two-step collagenase perfusion for hepatocyte isolation.

Materials:

Liver tissue

Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)

Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)

Collagenase Type IV or a blend of purified collagenases

(Optional) Purified Clostripain

Culture medium (e.g., Williams' Medium E with supplements)

100 µm and 70 µm cell strainers

50 mL conical tubes

Peristaltic pump and perfusion setup

Centrifuge

Procedure:

Perfusion Setup:

Cannulate the portal vein of the liver.

Begin perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 5-10 mL/min

for 10-15 minutes to wash out the blood and chelate calcium.
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Enzymatic Digestion:

Prepare the digestion buffer by dissolving collagenase (e.g., 0.05-0.1% w/v) in Perfusion

Buffer II.

For improved digestion, purified clostripain can be included (e.g., 5-15 U/mL).

Switch the perfusion to the digestion buffer and continue for 10-20 minutes, or until the

liver becomes soft and begins to disintegrate.

Cell Isolation:

Transfer the digested liver to a sterile petri dish containing culture medium.

Gently tease the liver apart with sterile forceps to release the hepatocytes.

Filter the cell suspension sequentially through 100 µm and 70 µm cell strainers.

Transfer the suspension to 50 mL conical tubes and centrifuge at a low speed (e.g., 50 x

g) for 2-3 minutes at 4°C. This pellets the larger hepatocytes while leaving most non-

parenchymal cells in the supernatant.

Carefully aspirate the supernatant.

Gently resuspend the hepatocyte pellet in cold culture medium and repeat the low-speed

centrifugation two more times to wash the cells.

Cell Counting and Viability:

After the final wash, resuspend the hepatocytes in an appropriate volume of culture

medium and determine the cell yield and viability.

Conclusion
The combination of clostripain and collagenase offers a powerful and efficient method for the

dissociation of a wide variety of tissues. The synergistic action of these enzymes leads to a

more complete breakdown of the extracellular matrix, resulting in higher yields of viable,

functional cells. While crude collagenase preparations provide a convenient source of this
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enzymatic activity, the use of purified enzymes allows for greater control and reproducibility.

The protocols provided here serve as a starting point for the optimization of tissue dissociation

procedures for specific research and drug development applications. Researchers are

encouraged to empirically determine the optimal enzyme concentrations, incubation times, and

other parameters for their particular tissue of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Optimizing Tissue Dissociation: The Synergistic Role of
Clostripain and Collagenase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569753#clostripain-in-combination-with-
collagenase-for-tissue-dissociation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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